molecular formula C27H21ClN4O3 B4287993 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4287993
M. Wt: 484.9 g/mol
InChI Key: GJSABXOYEKVKAM-UHFFFAOYSA-N
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Description

This compound is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl group at position 4, a phenyl group at position 3, and a cyano group at position 3. Its molecular formula is C₂₇H₂₁ClN₄O₃, with a monoisotopic mass of 484.130218 Da and an average mass of 484.940 Da . The presence of electron-withdrawing substituents (e.g., cyano and chloro groups) and electron-donating methoxy groups influences its reactivity and biological activity. The compound’s IUPAC name is 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, and it is registered under CAS RN 489415-28-3 .

Properties

IUPAC Name

6-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O3/c1-33-22-13-18(9-12-21(22)34-15-16-7-10-19(28)11-8-16)23-20(14-29)26(30)35-27-24(23)25(31-32-27)17-5-3-2-4-6-17/h2-13,23H,15,30H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSABXOYEKVKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H19ClN4O3
  • Molecular Weight : 422.86 g/mol
  • CAS Number : 398136-20-4

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways and enzymes such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. In particular, compounds structurally related to this compound have demonstrated selective inhibition of COX-II with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Some studies have reported antimicrobial activity associated with pyrazole derivatives. For instance, certain synthesized pyrazoles exhibited notable antifungal activity against various strains, indicating their potential as therapeutic agents against infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of specific functional groups influences its interaction with biological targets. For example:

  • The chlorobenzyl group enhances lipophilicity, improving cell membrane permeability.
  • The methoxy group may contribute to increased potency against certain targets by stabilizing the compound's conformation.

Case Studies

  • Combination Therapy in Breast Cancer : A study evaluating the efficacy of pyrazole derivatives alongside doxorubicin revealed that certain compounds could enhance the drug's effectiveness in resistant cancer cell lines. The results indicated a significant reduction in cell viability when treated with the combination therapy compared to monotherapy .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of pyrazole derivatives showed promising results, with significant reductions in edema and inflammatory markers compared to control groups treated with standard NSAIDs .

Data Summary Table

Biological ActivityObserved EffectsReference
AntitumorInduces apoptosis in breast cancer cells
Anti-inflammatorySelective COX-II inhibition
AntimicrobialNotable antifungal activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with structurally related analogs:

Structural Modifications and Substituent Effects

Compound Name Key Substituents Molecular Formula Key Properties/Activities Reference(s)
Target Compound : 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - 4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl
- Phenyl at C3
- Cyano at C5
C₂₇H₂₁ClN₄O₃ High polarity due to methoxy and chloro groups; potential antifungal/antioxidant activity inferred from analogs
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - 4-Methoxyphenyl
- Methyl at C3
C₁₅H₁₄N₄O₂ Precursor for oxazine derivatives; synthesized via one-pot multicomponent reactions
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) - 2-Chlorophenyl at N1
- 3-Methoxyphenyl at C4
C₂₁H₁₆ClN₃O₂ Melting point: 170.7–171.2 °C; synthesized via hydrazine-mediated cyclization
6-Amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5d) - 4-Fluorophenyl at C4
- Methyl at C3
C₁₄H₁₁FN₄O Antifungal activity; NMR δ 12.08 (s, NH), 4.88 (s, H4); HRMS m/z 270.0920
6-Amino-4-(2,6-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - 2,6-Dichlorophenyl at C4
- Ethyl at C3
C₁₅H₁₂Cl₂N₄O Enhanced lipophilicity due to ethyl and dichloro groups; SMILES: CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(Cl)C=CC=C3Cl
6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - Benzodioxol-methoxy group at C4 C₁₆H₁₃N₄O₄ Antioxidant activity due to benzodioxol moiety; registered under RN 339062-27-0

Q & A

Q. What synthetic methodologies are optimized for preparing this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. Aqueous ethanol (1:1 v/v) under reflux with catalysts like tetra-nn-butylammonium bromide (TBAB) achieves yields >90% . Key parameters include:

  • Catalyst selection : Ionic liquids (e.g., [Et3_3NH][HSO4_4]) improve regioselectivity and reduce reaction time .
  • Solvent systems : Ethanol/water mixtures minimize side reactions (e.g., hydrolysis) .
  • Workup : Recrystallization from ethanol or DMSO yields high-purity crystals (>98% by 1^1H NMR) .

Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm structural integrity?

  • IR : CN stretch at ~2200 cm^{-1, NH2_2 at ~3400 cm^{-1 .
  • 1^1H NMR : Key signals include CH3_3 (δ 1.79–1.84 ppm), NH2_2 (δ 6.02–7.13 ppm), and aromatic protons (δ 6.71–7.57 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 331.0116) validate molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the pyranopyrazole ring formation?

The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclocondensation with the pyrazole intermediate. DFT studies suggest that electron-withdrawing substituents (e.g., 4-chlorobenzyl) stabilize the transition state, directing cyclization to the pyrano[2,3-c]pyrazole core . Steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may alter diastereomeric ratios .

Q. How do substituents on the aryl group influence crystallographic packing and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : NH2_2 groups form N–H···N interactions with adjacent pyrazole rings (bond length: 2.89–3.02 Å) .
  • π-π stacking : Aromatic rings (e.g., 4-chlorophenyl) align parallel, with interplanar distances of 3.45–3.60 Å .
  • Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) due to dipole-dipole interactions .

Q. How can contradictory NMR data for structurally similar analogs be resolved?

For example, NH2_2 protons in analogs with electron-withdrawing groups (e.g., 4-nitrophenyl) appear upfield (δ 6.71–7.05 ppm) compared to electron-donating groups (δ 7.13 ppm) . This discrepancy arises from hydrogen-bonding strength and solvent polarity. Methodological solutions include:

  • Variable-temperature NMR : To identify dynamic equilibria in hydrogen bonding .
  • COSY/NOESY : To correlate proton environments and confirm spatial arrangements .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

  • Molecular docking : Studies on similar pyranopyrazoles suggest binding affinity to kinases via interactions with the pyrazole NH and cyano group .
  • DFT calculations : HOMO-LUMO gaps (~4.2 eV) indicate potential redox activity, relevant for catalytic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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